![molecular formula C12H16N2O B1435341 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline CAS No. 1893405-30-5](/img/structure/B1435341.png)
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline
Overview
Description
The compound “4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline” is a complex organic molecule that contains a furo[3,4-c]pyrrole ring structure . This type of structure is found in various natural and synthetic compounds and is often associated with biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furo[3,4-c]pyrrole ring system, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present in the molecule. For example, the presence of the furo[3,4-c]pyrrole ring system would likely influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Characterization
The compound 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline and its derivatives have been a subject of interest due to their unique structural properties and potential applications in various fields of chemistry. A study by Israa Jirjees (2022) demonstrated the synthesis of Schiff bases and their oxazepine derivatives by reacting aniline with different aromatic heterocyclic aldehydes, including 1H-pyrrole-2-carbaldehyde, which is structurally related to the compound of interest. These compounds were characterized using FTIR, mass spectral, and elemental analyses, providing a foundation for understanding the chemical properties and potential applications of such structures (Jirjees, 2022).
Structural Analysis
In another study, the structural features of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines were explored by B. Su et al. (2013). This research highlighted the planar backbone and dihedral angles formed by pyrrole and benzene rings, which are crucial for understanding the spatial arrangement and reactivity of similar compounds, including 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline (Su et al., 2013).
Future Directions
properties
IUPAC Name |
4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-1-3-12(4-2-11)14-5-9-7-15-8-10(9)6-14/h1-4,9-10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTXFYGNLHCKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



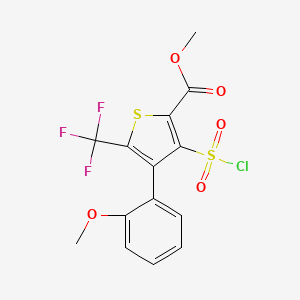
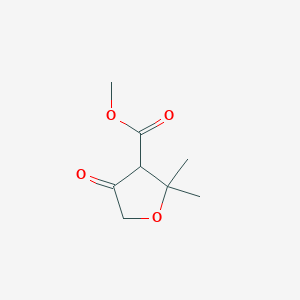
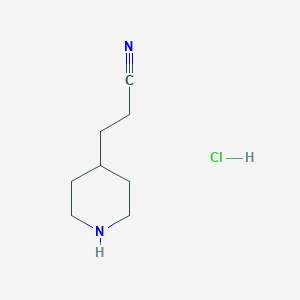
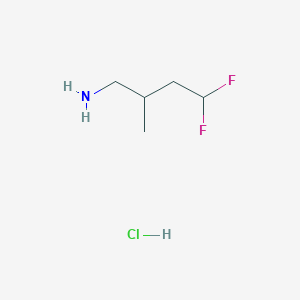
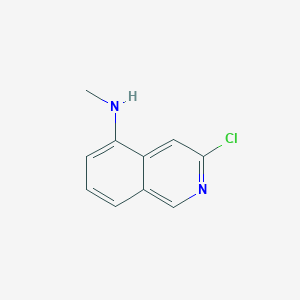
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)
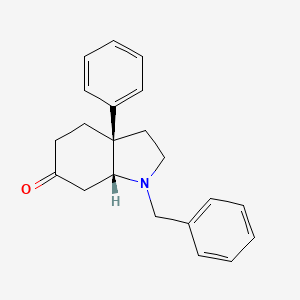
![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)

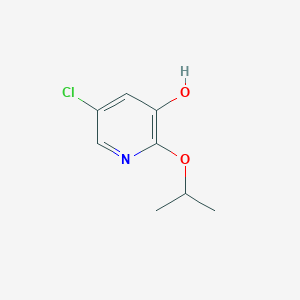
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)